molecular formula C22H20ClN5O2 B2486988 3-[(2-CHLOROPHENYL)METHYL]-1-METHYL-9-PHENYL-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE CAS No. 848687-08-1

3-[(2-CHLOROPHENYL)METHYL]-1-METHYL-9-PHENYL-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE

Cat. No.: B2486988
CAS No.: 848687-08-1
M. Wt: 421.89
InChI Key: LHKLTMCFRWHPHN-UHFFFAOYSA-N
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Description

3-[(2-CHLOROPHENYL)METHYL]-1-METHYL-9-PHENYL-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE is a useful research compound. Its molecular formula is C22H20ClN5O2 and its molecular weight is 421.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : Various methods have been explored for the synthesis of related purinediones, including a four-step synthesis process involving intermediates like orthocarboxylates and mesyl chloride. These methods provide a framework for synthesizing similar compounds, possibly including the one (Šimo, Rybár, & Alföldi, 1995).
  • Ring Cleavage Reactions : Research on derivatives of 1,3-oxazine-2,4(3H)-diones with various amines under different conditions has been conducted, revealing insights into the reactivity and potential transformations of related compounds (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

Molecular Structure and Interactions

  • Hydrogen-Bonded Chains and Molecular Structure : Studies on molecules like 5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine have highlighted the importance of hydrogen bonding and pi-pi stacking interactions in molecular architecture, which can be relevant for understanding the behavior of the compound (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Biological and Pharmacological Activities

  • Antimicrobial Activity : Compounds similar to the one have been synthesized and tested for their antimicrobial activity against various bacteria and fungi, showing moderate activity in certain concentrations (J.V.Guna & D.M.Purohit, 2012).
  • Antioxidant Properties : Research on pyrimido[4,5-d]pyrimidine derivatives, which share structural similarities, has been conducted to test their activity as antioxidants. This suggests potential antioxidant applications for similar compounds (Cahyana, Liandi, & Zaky, 2020).

Advanced Applications

  • Crystallographic Studies : X-ray crystallography has been used to study the structure of similar compounds, providing valuable information about molecular conformations and interactions, which can be applied to understand the compound (Larson, Cottam, & Robins, 1989).

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They have promising neuroprotective and anti-inflammatory properties .

Future Directions

Future research could focus on further exploring the therapeutic potentials of this compound, particularly its neuroprotective and anti-inflammatory properties . Additionally, the synthesis procedures could be optimized to improve yield and efficiency .

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2/c1-25-19-18(20(29)28(22(25)30)14-15-8-5-6-11-17(15)23)27-13-7-12-26(21(27)24-19)16-9-3-2-4-10-16/h2-6,8-11H,7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKLTMCFRWHPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CCCN(C4=N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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